molecular formula C10H10ClFO3 B1444554 4-Chloro-3-ethoxy-2-fluorophenylacetic acid CAS No. 1323955-63-0

4-Chloro-3-ethoxy-2-fluorophenylacetic acid

Cat. No. B1444554
M. Wt: 232.63 g/mol
InChI Key: JLMJTUGWXPDCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-ethoxy-2-fluorophenylacetic acid is a chemical compound with the CAS Number 1323955-63-0 . It has a molecular weight of 232.64 . The IUPAC name for this compound is (4-chloro-3-ethoxy-2-fluorophenyl)acetic acid . It is used in various fields of research and industry due to its useful properties.


Molecular Structure Analysis

The InChI code for 4-Chloro-3-ethoxy-2-fluorophenylacetic acid is 1S/C10H10ClFO3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14) . The InChI key is JLMJTUGWXPDCKF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-3-ethoxy-2-fluorophenylacetic acid is a solid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of phenylacetic acid derivatives, including those similar to 4-Chloro-3-ethoxy-2-fluorophenylacetic acid, often involves complex organic reactions aiming at yielding substances with potential applications in various fields including pharmaceuticals and material science. For instance, the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid through esterification and etherification processes highlights the intricate steps involved in creating such compounds with high yields (W. Mi, 2006). Similarly, derivatives have been synthesized for use in screening libraries for drug discovery, exemplified by the utilization of 3-chloro-4-hydroxyphenylacetic acid in generating drug-like amide libraries (Rohitesh Kumar et al., 2015).

Computational Studies and Reactivity Analysis

Computational studies, such as those conducted on halogen-substituted phenylacetic acids, provide insight into the reactivity, acidity, and vibrational spectra of these molecules, which are crucial for understanding their potential applications in scientific research (A. K. Srivastava et al., 2015). These studies are essential for designing new compounds with desired properties for specific applications.

Applications in Fluorescence and Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, closely related to phenylacetic acid compounds, reveal the impact of specific functional groups on fluorescence properties. Such research offers valuable insights for the development of fluorescent probes and sensors in biological and chemical research (H. S. Geethanjali et al., 2015).

Chromatographic Analysis and Selectivity Studies

Chromatographic studies, including the analysis of positional isomers of fluorophenylacetic acid, demonstrate the importance of these compounds in analytical chemistry, particularly in ensuring the purity of pharmaceuticals and in the development of analytical methods (Tyson L. Chasse et al., 2007).

Contributions to Pharmaceutical Research

The synthesis and application of specific phenylacetic acid derivatives are directly linked to pharmaceutical research, where they serve as intermediates or active compounds in the development of new drugs. Studies focusing on the synthesis and potential applications of these compounds underscore their importance in the advancement of medical science and drug development (P. Zhou et al., 2009).

Safety And Hazards

The safety information for 4-Chloro-3-ethoxy-2-fluorophenylacetic acid is not fully provided . The pictograms, signal word, hazard statements, and precautionary statements are not specified . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-chloro-3-ethoxy-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMJTUGWXPDCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethoxy-2-fluorophenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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